Ethyl 4-cyclobutyl-4-oxo-2-butanoate

Description

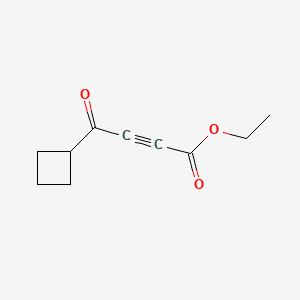

Ethyl 4-cyclobutyl-4-oxo-2-butanoate is an ethyl ester characterized by a cyclobutyl substituent and a ketone group at the 4-position of the butanoate backbone. This compound likely serves as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where cyclobutyl groups are valued for their conformational rigidity and steric effects.

Properties

CAS No. |

54966-51-7 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 4-cyclobutyl-4-oxobut-2-ynoate |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)7-6-9(11)8-4-3-5-8/h8H,2-5H2,1H3 |

InChI Key |

FCDUKTAAWQRJQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC(=O)C1CCC1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 4-cyclobutyl-4-oxo-2-butanoate

General Synthetic Strategy

The synthesis of this compound typically involves the formation of a β-keto ester structure with a cyclobutyl substituent. A common approach is the reaction of a cyclobutyl-containing organometallic reagent with an appropriate ester or keto ester precursor, followed by controlled workup to yield the target compound.

Grignard Reaction-Based Synthesis

One well-established method for preparing β-keto esters, analogous to this compound, involves Grignard reagents reacting with diethyl oxalate or similar esters.

Reaction Outline

- Step 1: Preparation of cyclobutylmagnesium bromide (Grignard reagent) by reacting cyclobutyl bromide with magnesium metal in anhydrous ether solvents.

- Step 2: Addition of this Grignard reagent to diethyl oxalate or ethyl acetoacetate to form the β-keto ester intermediate.

- Step 3: Acidic or neutral workup to isolate this compound.

This approach mirrors the preparation of related compounds such as ethyl 2-oxo-4-phenylbutyrate, where the phenyl group is replaced by a cyclobutyl group.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Anhydrous tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) | Dry conditions essential |

| Temperature (Grignard formation) | 30–60 °C | Controlled to avoid side reactions |

| Reaction time (Grignard formation) | 1–12 hours | Depends on reagent purity and scale |

| Molar ratio (Mg : cyclobutyl bromide) | 1 : 1 | Stoichiometric balance critical |

| Addition reaction temperature | -30 to 50 °C | Lower temperatures favor selectivity |

| Addition reaction time | 1–15 hours | Ensures complete conversion |

| Workup | Acidic hydrolysis (e.g., 10% HCl) | Extract with organic solvents, wash, dry |

| Yield | Typically 70–85% | High yield achievable with optimized conditions |

Example Procedure (Adapted)

- In a dry, nitrogen-purged flask, magnesium turnings (0.3 mol) are suspended in dry THF.

- Cyclobutyl bromide (0.3 mol) is added dropwise at 40–50 °C to form cyclobutylmagnesium bromide.

- The Grignard solution is cooled to -10 °C, then diethyl oxalate (0.36 mol) dissolved in ether is added slowly.

- The mixture is stirred for several hours at low temperature.

- The reaction is quenched with cold aqueous HCl, and the organic layer is separated.

- The product is purified by extraction and concentration under reduced pressure.

This method is analogous to the preparation of ethyl 2-oxo-4-phenylbutyrate described in patent CN101265188A, with substitution of the phenyl group by cyclobutyl.

Alternative Synthetic Routes

While direct literature on this compound is limited, related β-keto esters have been synthesized by alternative methods, such as:

- Amination and subsequent oxidation: Using amino acid derivatives and selective oxidation to introduce the keto group.

- Catalytic enantioselective synthesis: Employing chiral catalysts to produce enantiomerically enriched β-keto esters, as demonstrated for phenyl analogues.

- Radical oxygenation pathways: Using dioxirane reagents for selective C–H bond oxygenation adjacent to cyclobutyl rings, which could be adapted for late-stage functionalization.

These methods are more complex and less commonly applied for this compound but may offer stereochemical control or functional group tolerance in advanced synthetic applications.

Data Tables Summarizing Preparation Parameters and Yields

| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Grignard with diethyl oxalate | Cyclobutyl bromide, Mg, diethyl oxalate | THF or MTBE | 30–60 (Grignard), -30 to 50 (addition) | 1–12 (Grignard), 1–15 (addition) | 70–85 | High yield, scalable, cost-effective |

| Catalytic enantioselective synthesis (phenyl analogue) | Acetophenone, ethyl glyoxylate, chiral amine catalyst | Ethanol | 25–35 | 48–120 | ~50 | Mild conditions, enantioselective |

| Radical oxygenation (functionalization) | Dioxirane reagents | HFIP solvent | Room temp | 3–48 | Variable | Site-selective C–H oxygenation |

Mechanistic Insights and Considerations

- Grignard Formation: The formation of cyclobutylmagnesium bromide requires careful control of moisture and temperature to avoid side reactions and decomposition.

- Addition to Diethyl Oxalate: This step forms a tetrahedral intermediate that collapses to yield the β-keto ester. Temperature control minimizes side reactions such as over-addition or polymerization.

- Workup: Acidic hydrolysis liberates the β-keto ester from the magnesium complex, and subsequent purification ensures product purity.

- Stereochemistry: While the Grignard approach generally yields racemic mixtures, catalytic methods can introduce chirality if desired.

- Radical Pathways: Recent studies indicate that oxygenation of cyclobutyl-containing compounds can proceed via radical and cationic intermediates, which may be exploited for late-stage modifications.

Scientific Research Applications

Ethyl 4-cyclobutyl-4-oxo-2-butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-cyclobutyl-4-oxo-2-butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of ethyl 4-cyclobutyl-4-oxo-2-butanoate, highlighting variations in substituents and functional groups:

| Compound Name | Substituents/Functional Groups | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|---|

| This compound (Target) | Cyclobutyl, 4-oxo | C₉H₁₄O₃* | ~170.21* | Not provided | Cyclobutyl introduces steric strain |

| Ethyl 2-keto-4-phenylbutanoate | Phenyl, 2-oxo | C₁₂H₁₄O₃ | 206.24 | 64920-29-2 | Aromatic phenyl enhances π-π interactions |

| Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate | 2,4,6-Trimethylphenyl, 4-oxo | C₁₅H₂₀O₃ | 262.31 | 31419-99-5 | Electron-donating methyl groups |

| Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate | 2,6-Dichlorophenyl, 3-oxo | C₁₂H₁₂Cl₂O₃ | 275.13 | 866143-59-1 | Electron-withdrawing Cl affects reactivity |

| Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate | 5-Cl, 2-OCH₃, 4-oxo | C₁₃H₁₅ClO₄ | 270.71 | 107774-17-4 | Methoxy and Cl modify solubility |

| Ethyl 2-acetyl-2-methyl-4-oxo-4-phenylbutanoate | Acetyl, methyl, phenyl, 4-oxo | C₁₅H₁₈O₄ | 262.30 | 111400-48-7 | Branched chain with acetyl enhances stability |

Key Observations:

Cyclobutyl vs. Aromatic Substituents : The cyclobutyl group in the target compound introduces significant steric strain compared to phenyl or substituted phenyl groups in analogs. This strain may reduce stability but increase reactivity in ring-opening reactions .

Oxo Group Position: The 4-oxo group in the target compound contrasts with analogs like ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate (3-oxo). Positional isomerism influences keto-enol tautomerism and acidity; 4-oxo derivatives are less prone to enolization than 3-oxo counterparts .

Electronic Effects : Substituents like chlorine (electron-withdrawing) or methoxy (electron-donating) alter electronic density, affecting solubility and reactivity. For example, the 5-chloro-2-methoxyphenyl analog may exhibit improved lipophilicity for biological applications .

Physicochemical and Functional Properties

- Molecular Weight and Solubility: Higher molecular weight analogs (e.g., ethyl 2-acetyl-2-methyl-4-oxo-4-phenylbutanoate, MW 262.30) are less water-soluble than the target compound, favoring organic solvents .

- The cyclobutyl group may confer unique pharmacokinetic profiles due to reduced aromaticity.

Biological Activity

Ethyl 4-cyclobutyl-4-oxo-2-butanoate, a compound with the molecular formula CHO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its cyclobutyl group and a keto moiety, which are believed to contribute to its biological properties. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications. Key areas of investigation include:

- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary findings suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.

1. Cytokine Modulation

A study investigating the effects of this compound on cytokine production revealed significant modulation of IL-6 and TNF-alpha levels in human peripheral blood mononuclear cells (PBMCs). The results indicated that at a concentration of 5 μM, the compound effectively reduced IL-6 secretion by approximately 30% compared to control groups.

| Concentration (μM) | IL-6 Secretion (% of Control) | TNF-alpha Secretion (% of Control) |

|---|---|---|

| 0 | 100 | 100 |

| 1 | 85 | 90 |

| 5 | 70 | 80 |

| 10 | 60 | 75 |

2. Antimicrobial Activity

In vitro studies demonstrated that this compound exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Study 1: Anti-inflammatory Activity in Animal Models

A recent animal study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. The results indicated a significant reduction in paw swelling at doses of 10 mg/kg and above, suggesting its potential use in treating inflammatory conditions.

Case Study 2: Synergistic Effects with Other Compounds

Another investigation explored the synergistic effects of this compound when combined with standard antibiotics. The combination therapy showed enhanced efficacy against resistant bacterial strains, indicating its potential role in overcoming antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.